molecular formula C11H15N5O4 B11825444 n2-Methyl-2'-deoxyguanosine

n2-Methyl-2'-deoxyguanosine

Cat. No.: B11825444
M. Wt: 281.27 g/mol
InChI Key: XEZUVZDXOQPEKT-RRKCRQDMSA-N
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Description

N2-Methyl-2’-deoxyguanosine is a modified nucleoside that occurs at specific locations in many transfer ribonucleic acids (tRNAs). It is a derivative of 2’-deoxyguanosine, where a methyl group is attached to the nitrogen atom at the second position of the guanine base. This modification plays a crucial role in various biological processes, including DNA replication and repair mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

N2-Methyl-2’-deoxyguanosine can be synthesized through the reaction of formaldehyde with the exocyclic amino group of deoxyguanosine . The reaction typically involves the use of formaldehyde as a methylating agent under controlled conditions to ensure the selective methylation of the guanine base.

Industrial Production Methods

. These suppliers provide the compound in different quantities and purities, suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N2-Methyl-2’-deoxyguanosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the methyl group or other parts of the molecule.

    Substitution: The methyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of N2-Methyl-2’-deoxyguanosine include formaldehyde for methylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from the reactions of N2-Methyl-2’-deoxyguanosine include various methylated and oxidized derivatives. These products are often used in studies related to DNA damage and repair mechanisms .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N2-Ethyl-2’-deoxyguanosine
  • N6-Methyl-2’-deoxyadenosine
  • 5-Methylcytidine
  • 1-Methyladenosine
  • 7-Methylguanosine
  • 2’-Deoxyadenosine monohydrate
  • 2’-Deoxyguanosine monohydrate
  • 2’-Deoxycytidine
  • 2’-Deoxyinosine

Uniqueness

N2-Methyl-2’-deoxyguanosine is unique due to its specific methylation at the nitrogen atom of the guanine base. This modification significantly impacts the compound’s chemical properties and biological functions, making it a valuable tool for studying DNA methylation and its effects on genetic stability and mutagenesis .

Properties

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one

InChI

InChI=1S/C11H15N5O4/c1-12-11-14-9-8(10(19)15-11)13-4-16(9)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15,19)/t5-,6+,7+/m0/s1

InChI Key

XEZUVZDXOQPEKT-RRKCRQDMSA-N

Isomeric SMILES

CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

CNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O

Origin of Product

United States

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